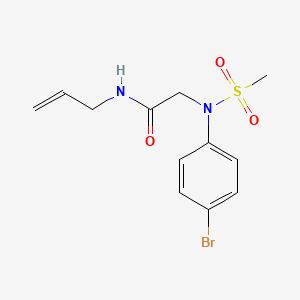![molecular formula C17H27NO B5211166 1-[4-(mesityloxy)butyl]pyrrolidine](/img/structure/B5211166.png)
1-[4-(mesityloxy)butyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(mesityloxy)butyl]pyrrolidine, also known as MPBP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a synthetic compound that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of 1-[4-(mesityloxy)butyl]pyrrolidine involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 1-[4-(mesityloxy)butyl]pyrrolidine increases the concentration of dopamine in the synapse, leading to increased dopamine signaling. This increased signaling has been found to have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(mesityloxy)butyl]pyrrolidine are diverse and depend on the specific research question being addressed. Some of the effects that have been observed include changes in locomotor activity, reward behavior, and cognitive function. 1-[4-(mesityloxy)butyl]pyrrolidine has also been found to have potential applications in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and amphetamines.
実験室実験の利点と制限
1-[4-(mesityloxy)butyl]pyrrolidine has several advantages as a research tool. It is a potent and selective inhibitor of the dopamine transporter, making it a valuable tool for studying the role of dopamine in behavior and physiology. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use. For example, 1-[4-(mesityloxy)butyl]pyrrolidine is a synthetic compound and may not accurately reflect the effects of endogenous dopamine. Additionally, its effects may be influenced by factors such as dose and route of administration.
将来の方向性
There are several potential future directions for research on 1-[4-(mesityloxy)butyl]pyrrolidine. One area that has received attention is the development of more selective inhibitors of the dopamine transporter that could be used to treat neurological disorders such as Parkinson's disease and ADHD. Another area of research is the use of 1-[4-(mesityloxy)butyl]pyrrolidine as a tool to study the role of dopamine in addiction and reward behavior. Finally, there is also potential for 1-[4-(mesityloxy)butyl]pyrrolidine to be used in the development of new drugs for the treatment of drug addiction.
合成法
The synthesis of 1-[4-(mesityloxy)butyl]pyrrolidine involves several steps, including the reaction of mesityl oxide with butylamine to form the intermediate 4-(mesityloxy)butylamine. This intermediate is then reacted with pyrrolidine to yield the final product, 1-[4-(mesityloxy)butyl]pyrrolidine. The synthesis of 1-[4-(mesityloxy)butyl]pyrrolidine is relatively straightforward and can be carried out using standard laboratory techniques.
科学的研究の応用
1-[4-(mesityloxy)butyl]pyrrolidine has been found to have a variety of potential applications in scientific research. One area where it has been studied extensively is in the field of neuroscience. 1-[4-(mesityloxy)butyl]pyrrolidine has been found to be a potent and selective inhibitor of the dopamine transporter, which is a key target in the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
1-[4-(2,4,6-trimethylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-14-12-15(2)17(16(3)13-14)19-11-7-6-10-18-8-4-5-9-18/h12-13H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVPKGCHXWFHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[(2-chloro-6-fluorobenzoyl)amino]benzoate](/img/structure/B5211087.png)
![N-{1-benzoyl-3-[4-(benzoylamino)phenyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5211088.png)
![3-[(2,5-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5211091.png)
![6-(2-bromo-5-methoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5211094.png)
![N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5211096.png)

![1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5211114.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5211116.png)
![11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5211132.png)
![methyl 1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5211140.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-(2-fluorophenyl)piperazine](/img/structure/B5211148.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane](/img/structure/B5211175.png)
![1-[(5-acetyl-3-thienyl)methyl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5211180.png)
![ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5211187.png)